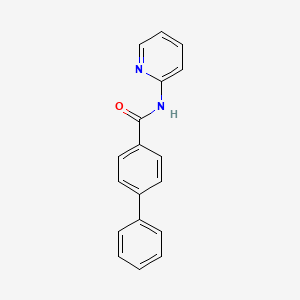

![molecular formula C19H26N4O3 B5549090 3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)

3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide is a complex organic compound, part of a larger family of isoxazolecarboxamides. These compounds have been studied for their diverse biological activities and chemical properties.

Synthesis Analysis

- The synthesis of 5-substituted 4-isoxazolecarboxamides, including compounds structurally related to 3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide, involves the reaction of 4-isoxazolecarbonyl chlorides with different amines, including morpholine (Fossa et al., 1991).

Molecular Structure Analysis

- The molecular structure of these compounds is characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The morpholino and pyridinyl groups attached to the isoxazole core add to the complexity and functionality of the molecule.

Chemical Reactions and Properties

- Isoxazolecarboxamides undergo various chemical reactions due to the presence of reactive sites in their structure. For example, they can participate in 1,3-dipolar cycloaddition reactions to form new heterocyclic libraries (Gaonkar et al., 2007).

- The isoxazole ring in these compounds can undergo N-O and C-C bond cleavage under certain conditions, leading to the formation of other chemical entities (Nitta et al., 1985).

Physical Properties Analysis

- Isoxazolecarboxamides, due to their structural diversity, exhibit a range of physical properties. The substituents on the isoxazole ring significantly influence properties like melting point, solubility, and crystalline structure.

Chemical Properties Analysis

- The chemical behavior of these compounds is influenced by the isoxazole ring and the attached functional groups. For instance, the morpholino group can participate in reactions like cyclodesamination (Bogza et al., 1997).

- The pyridinyl group contributes to the compound's reactivity in certain organic transformations, such as the formation of pyridine and pyrimidine rings (Ratemi et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis of Isoxazole Derivatives

Research has shown the synthesis of a series of 5-substituted 4-isoxazolecarboxamides, highlighting methodologies that could be applied to the synthesis of 3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide. These compounds exhibited various biological activities, including platelet antiaggregating activity, which was slightly inferior to that of acetylsalicylic acid, alongside weak anti-inflammatory, analgesic, and antipyretic activities in animal models (Fossa, Menozzi, Schenone, Filippelli, Russo, Lucarelli, & Marmo, 1991).

Antifungal and Antimycobacterial Activities

The preparation and characterization of metal complexes with morpholine-containing derivatives have been studied for their antifungal activities against plant pathogenic fungi. This suggests a potential application area for compounds synthesized using 3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide as a precursor or analog (Criado, Rodríguez-Fernández, Garcia, Hermosa, & Monte, 1998). Additionally, substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis, indicating the relevance of similar compounds in developing antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Neuroprotective and Gastrokinetic Activities

Compounds with a morpholine moiety, similar to the structure of interest, have been explored for their neuroprotective and anti-anoxic activities. For instance, N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride showed potent anti-anoxic activity in animal models, suggesting potential applications in cerebral protection (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995). Additionally, benzamides containing a morpholinylmethyl group have been investigated for their gastrokinetic activity, offering insights into the development of compounds for gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-14(2)11-16-12-18(26-22-16)19(24)21-13-17(15-3-5-20-6-4-15)23-7-9-25-10-8-23/h3-6,12,14,17H,7-11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNSKUSAMUJHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)NCC(C2=CC=NC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)